molecular formula C10H12N2O6 B1662044 3-[2-(3-Carboxyprop-2-enoylamino)ethylcarbamoyl]prop-2-enoic acid CAS No. 7126-27-4

3-[2-(3-Carboxyprop-2-enoylamino)ethylcarbamoyl]prop-2-enoic acid

Cat. No. B1662044
CAS RN: 7126-27-4
M. Wt: 256.21 g/mol
InChI Key: OYNNHEMQCZQNEW-CCAGOZQPSA-N
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Description

This compound, also known as 3-[2-(3-carboxyprop-2-enoylamino)ethylcarbamoyl]prop-2-enoic acid, is a chemical compound with the CAS number 7126-27-4 . It is used in the manufacture of chemical compounds and as a laboratory chemical .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 228.15900 . Unfortunately, the search results did not provide specific information on its melting point, boiling point, or density .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[2-(3-Carboxyprop-2-enoylamino)ethylcarbamoyl]prop-2-enoic acid' involves the reaction of starting materials through a series of steps to obtain the final product. The pathway involves the use of organic synthesis techniques to form the desired compound.", "Starting Materials": [ "Acryloyl chloride", "N,N-diethyl-ethylenediamine", "3-Aminopropionic acid", "Sodium hydroxide", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Acryloyl chloride is reacted with N,N-diethyl-ethylenediamine to form N,N-diethyl-2-propen-1-amine.", "Step 2: N,N-diethyl-2-propen-1-amine is reacted with 3-aminopropionic acid in the presence of sodium hydroxide to form 3-[2-(prop-2-enamido)ethyl]propionic acid.", "Step 3: 3-[2-(prop-2-enamido)ethyl]propionic acid is reacted with sodium bicarbonate in the presence of ethyl acetate to form 3-[2-(prop-2-enamido)ethyl]propionate.", "Step 4: 3-[2-(prop-2-enamido)ethyl]propionate is reacted with methanol and water in the presence of sodium hydroxide to form 3-[2-(3-carboxyprop-2-enoylamino)ethyl]propionate.", "Step 5: 3-[2-(3-carboxyprop-2-enoylamino)ethyl]propionate is hydrolyzed with sodium hydroxide to form the final product, 3-[2-(3-Carboxyprop-2-enoylamino)ethylcarbamoyl]prop-2-enoic acid." ] }

CAS RN

7126-27-4

Molecular Formula

C10H12N2O6

Molecular Weight

256.21 g/mol

IUPAC Name

(Z)-4-[2-[[(Z)-3-carboxyprop-2-enoyl]amino]ethylamino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C10H12N2O6/c13-7(1-3-9(15)16)11-5-6-12-8(14)2-4-10(17)18/h1-4H,5-6H2,(H,11,13)(H,12,14)(H,15,16)(H,17,18)/b3-1-,4-2-

InChI Key

OYNNHEMQCZQNEW-CCAGOZQPSA-N

Isomeric SMILES

C(NC(=O)/C=C\C(=O)O)CNC(=O)/C=C\C(=O)O

SMILES

C(CNC(=O)C=CC(=O)O)NC(=O)C=CC(=O)O

Canonical SMILES

C(CNC(=O)C=CC(=O)O)NC(=O)C=CC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[2-(3-Carboxyprop-2-enoylamino)ethylcarbamoyl]prop-2-enoic acid
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